![molecular formula C19H19BrN2O6S B4554973 3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4554973.png)
3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a bromophenyl group, a carbamoyl group, and a pyridine ring, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of 3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE typically involves multiple steps. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the bromophenyl and carbamoyl groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the pyridine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to amines under suitable conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and bromophenyl carbamoyl compounds. Compared to these, 3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 3,5-Diethyl-2-hydroxy-6-methylpyridine-3,5-dicarboxylate
- 4-Bromophenylcarbamoylmethylsulfanyl derivatives .
Properties
IUPAC Name |
diethyl 2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O6S/c1-3-27-18(25)13-9-14(19(26)28-4-2)17(22-16(13)24)29-10-15(23)21-12-7-5-11(20)6-8-12/h5-9H,3-4,10H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDBSWUSUAUZDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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